VITAMIN K1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/

Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils

SOL IN FATS

Synonyms

Canonical SMILES

Isomeric SMILES

Blood Coagulation

One of the most well-established functions of vitamin K1 is its involvement in blood clotting. It acts as a cofactor for vitamin K-dependent carboxylase, an enzyme that activates specific proteins crucial for blood coagulation. Deficiency in vitamin K1 can lead to impaired blood clotting and increase bleeding risk []. Research studies investigate the optimal dosage of phytonadione for reversing the anticoagulant effects of warfarin, a medication used to prevent blood clots [].

Bone Health

Vitamin K1 plays a role in bone health by promoting the activation of osteocalcin, a protein involved in bone mineralization. Studies explore the potential benefits of vitamin K1 supplementation in preventing osteoporosis and fractures, particularly in postmenopausal women []. Researchers are also investigating the interaction between vitamin K1 and other nutrients like vitamin D for optimal bone health outcomes [].

Cardiovascular Health

Emerging research suggests a potential role for vitamin K1 in cardiovascular health. Studies examine the association between vitamin K1 intake and the risk of coronary artery calcification, a condition where calcium deposits build up in the arteries []. Further research is needed to confirm a cause-and-effect relationship between vitamin K1 levels and cardiovascular health.

Other Areas of Research

Scientific exploration of phytonadione extends beyond blood coagulation, bone health, and cardiovascular function. Researchers are investigating the potential benefits of vitamin K1 supplementation in various areas, including:

- Cognitive function: Studies explore the association between vitamin K1 levels and cognitive decline [].

- Diabetes: Research examines the potential role of vitamin K1 in improving insulin sensitivity and glucose metabolism [].

- Cancer: Some studies suggest a possible link between vitamin K1 intake and certain types of cancer risk, although more research is needed to confirm these findings [].

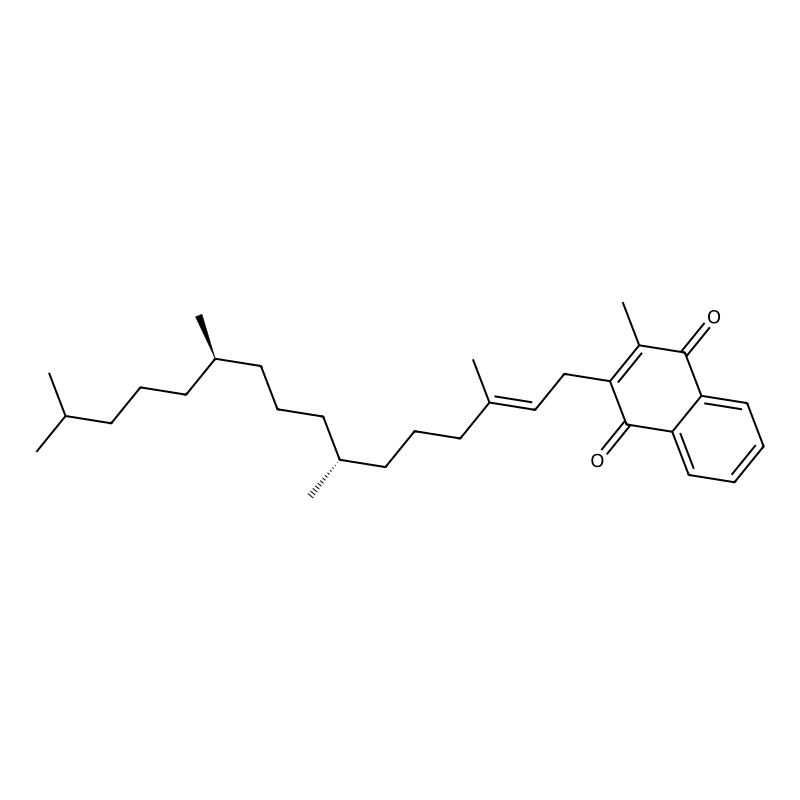

Vitamin K1, scientifically known as phylloquinone or phytonadione, is a fat-soluble vitamin crucial for various physiological functions. It is characterized by its structure, which includes a naphthoquinone ring and a phytyl side chain. This compound appears as a yellow viscous liquid at room temperature and is primarily found in green leafy vegetables like spinach and kale, as well as in some plant oils . The empirical formula for vitamin K1 is , and it has two chiral centers, leading to various stereoisomers .

Role in Biological Systems:

As mentioned earlier, vitamin K1 functions as a cofactor for γ-glutamyl carboxylase. This enzyme activates various proteins involved in blood coagulation, including factors II (prothrombin), VII, IX, and X. These activated factors are essential for the formation of blood clots, preventing excessive bleeding. Additionally, vitamin K1 plays a role in bone health by promoting the carboxylation of osteocalcin, a protein involved in bone mineralization.

Key Reactions:- Reduction: Vitamin K1 → Vitamin K hydroquinone (by vitamin K epoxide reductase)

- Carboxylation: Gamma-carboxylation of glutamate residues (by gamma-glutamyl carboxylase)

- Oxidation: Vitamin K hydroquinone → Vitamin K epoxide (by gamma-glutamyl carboxylase)

Vitamin K1 plays a vital role in blood coagulation by enabling the synthesis of clotting factors through gamma-carboxylation. This modification allows proteins to bind calcium ions effectively, which is crucial for their biological function. Additionally, vitamin K1 is involved in bone metabolism and cardiovascular health by regulating proteins that prevent arterial calcification .

In plants, vitamin K1 functions as an electron acceptor in photosystem I during photosynthesis, highlighting its importance beyond animal physiology .

Vitamin K1 can be obtained from dietary sources or synthesized chemically. The natural extraction involves isolating it from green plants or algae. Synthetic methods include chemical synthesis from simpler organic compounds or through fermentation processes using specific bacterial strains that can produce phylloquinone.

Chemical Synthesis:- Starting Materials: 2-methyl-1,4-naphthoquinone

- Reagents: Various organic solvents and catalysts

- Yield Optimization: Adjusting reaction conditions such as temperature and pH.

Vitamin K1 is primarily used in medical settings to treat or prevent vitamin K deficiency and to reverse the effects of anticoagulants like warfarin. It is administered via oral tablets or injectable forms. Additionally, it has applications in dietary supplements aimed at improving bone health and cardiovascular function .

Key

Studies have shown that vitamin K1 interacts with various drugs and nutrients. For instance, it can affect the efficacy of anticoagulants; thus, monitoring its levels is crucial for patients on such medications. Additionally, interactions with other fat-soluble vitamins may influence absorption and metabolism .

Notable Interactions:- Anticoagulants: Reduces the effectiveness of drugs like warfarin.

- Fat-Soluble Vitamins: May compete for absorption in the gastrointestinal tract.

Vitamin K1 belongs to a family of compounds collectively known as vitamin K. The two main forms are vitamin K1 (phylloquinone) and vitamin K2 (menaquinones).

| Compound Name | Structure Type | Source | Biological Role |

|---|---|---|---|

| Vitamin K1 | Phylloquinone | Green leafy vegetables | Blood coagulation, bone health |

| Vitamin K2 | Menaquinones | Fermented foods | Bone metabolism, cardiovascular health |

| Menadione | Synthetic form | Laboratory synthesis | Precursor to vitamin K2; used in animal feeds |

Uniqueness of Vitamin K1:- Primarily sourced from plants.

- Directly involved in photosynthesis in plants.

- Plays a distinct role in human physiology compared to menaquinones.

Vitamin K1, also known as phylloquinone, was discovered in 1929 by Danish biochemist Henrik Dam during experiments on cholesterol metabolism in chickens. Dam observed that chicks fed a sterol-deficient diet developed hemorrhagic symptoms, which could not be resolved by cholesterol supplementation. This led to the identification of a novel fat-soluble nutrient essential for blood coagulation, termed "vitamin K" (from the German Koagulationsvitamin). By 1939, the chemical structure of phylloquinone was elucidated by Edward Doisy, who isolated it from alfalfa. Dam and Doisy shared the 1943 Nobel Prize in Physiology or Medicine for their discoveries.

Early research focused on vitamin K1's role in prothrombin synthesis, but subsequent studies in the 1970s revealed its broader biological significance through the discovery of γ-carboxyglutamic acid (Gla), a calcium-binding amino acid residue critical for the function of vitamin K-dependent proteins.

Classification within the Vitamin K Family

Vitamin K1 belongs to the naphthoquinone family of compounds, distinguished by structural variations in their side chains:

| Vitamin Type | Chemical Name | Side Chain Structure | Primary Source |

|---|---|---|---|

| K1 | Phylloquinone | Phytyl (C20: four isoprene units) | Green plants |

| K2 | Menaquinones (MK-n) | Polyisoprenoid (varies by MK-n) | Bacteria, fermented foods |

| K3 | Menadione | No side chain | Synthetic derivative |

Phylloquinone features a methyl group at position 2 and a phytyl chain at position 3 of the naphthoquinone ring. Unlike menaquinones (K2), which have unsaturated isoprenoid side chains, vitamin K1’s saturated phytyl tail confers distinct solubility and metabolic properties.

Nomenclature and Terminology

The International Union of Pure and Applied Chemistry (IUPAC) name for vitamin K1 is 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-1,4-naphthoquinone. Key synonyms include:

- Phylloquinone: Derived from the Greek phyllon (leaf), reflecting its plant origin.

- Phytonadione: A pharmaceutical term used in clinical contexts.

The "K1" designation differentiates it from other vitamers in the K family, particularly bacterially synthesized menaquinones (K2).

Overview of Research Significance

Vitamin K1 serves as a cofactor for γ-glutamyl carboxylase, an enzyme that catalyzes the post-translational modification of glutamate residues to Gla in vitamin K-dependent proteins (VKDPs). These proteins include:

- Coagulation factors: Prothrombin (II), VII, IX, and X.

- Regulatory proteins: Protein C, S, and Z.

- Extrahepatic proteins: Osteocalcin (bone) and matrix Gla protein (vascular system).

Recent research has expanded its significance beyond hemostasis:

- Bone Metabolism: Osteocalcin requires γ-carboxylation to bind hydroxyapatite, influencing bone mineralization.

- Cardiovascular Health: Matrix Gla protein inhibits vascular calcification by sequestering calcium.

- Cellular Signaling: Vitamin K1 modulates oxidative stress and apoptosis pathways, with implications for cancer biology.

Table 1: Key Vitamin K-Dependent Proteins and Functions

| Protein | Tissue Localization | Function |

|---|---|---|

| Prothrombin | Liver | Blood coagulation |

| Osteocalcin | Bone | Calcium deposition in bone matrix |

| Matrix Gla Protein | Vascular system | Inhibits soft tissue calcification |

| Gas6 | Ubiquitous | Cell survival, proliferation |

| Property | Value |

|---|---|

| Molecular Formula | C31H46O2 |

| Molecular Weight (g/mol) | 450.70 |

| Exact Mass (Da) | 450.349780716 |

| Monoisotopic Mass (Da) | 450.349781 |

| CAS Registry Number | 84-80-0 |

| IUPAC Name | 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione |

| Common Names | Phylloquinone, Phytomenadione, Phytonadione |

The molecular structure of vitamin K1 contains a 2-methyl-1,4-naphthoquinone ring as the functional core, with a phytyl side chain consisting of four isoprene units attached at the 3-position [1] [3]. This structure is characterized by the presence of 2 defined stereocenters and double-bond stereochemistry in the E configuration [1]. The compound has a molecular formula of C31H46O2 with a molecular weight of 450.70 g/mol [1] [4] [5].

Physical Properties

Vitamin K1 exhibits distinctive physical characteristics that reflect its lipophilic nature and complex molecular structure.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical State | Viscous liquid |

| Color | Light yellow to yellow |

| Melting Point (°C) | -20 |

| Boiling Point (°C) | 140-145 |

| Density (g/mL at 25°C) | 0.984 |

| Flash Point (°C) | >113 |

| Refractive Index | Not specified |

| LogP (estimated) | 10.305 |

| Solubility in Water | Insoluble |

| Solubility in Ethanol (mg/mL) | 33.3 |

| Solubility in DMSO | Insoluble |

At room temperature, vitamin K1 appears as a clear yellow oily liquid with a viscous consistency [6] [7] [8]. The compound has a melting point of -20°C and a boiling point ranging from 140-145°C [6] [9]. The density at 25°C is 0.984 g/mL, indicating it is slightly less dense than water [6] [7]. The flash point exceeds 113°C, classifying it as a flammable liquid under standard safety protocols [9] [10].

The solubility profile of vitamin K1 reflects its highly lipophilic character, with an estimated LogP value of 10.305 [6]. The compound is completely insoluble in water but demonstrates good solubility in various organic solvents [7] [8]. In ethanol, vitamin K1 shows a solubility of 33.3 mg/mL (73.88 mM) [7]. The compound is also readily soluble in non-polar organic solvents including acetone, chloroform, ether, hexane, and vegetable oils, while being only slightly soluble in methanol and completely insoluble in dimethyl sulfoxide [8].

Chemical Stability and Reactivity

The chemical stability of vitamin K1 is significantly influenced by environmental factors, particularly light exposure, oxygen presence, and pH conditions.

Table 3: Chemical Stability and Reactivity

| Property | Value |

|---|---|

| Light Sensitivity | Rapidly degraded by light |

| Oxygen Stability | Slowly degraded by atmospheric oxygen |

| Temperature Stability | Relatively stable to heat |

| pH Stability | Decomposed by alkalis |

| Photodegradation Rate (UV 254 nm) | 7.63 day⁻¹ |

| Storage Conditions | 2-8°C, protected from light |

| Shelf Life | 36 months (sealed under inert gas) |

| Incompatible Materials | Strong oxidizing agents, strong bases |

Light sensitivity represents the most significant stability concern for vitamin K1. The compound is rapidly degraded by light exposure, with photodegradation following first-order kinetics [11] [12] [13]. Under UV irradiation at 254 nm, vitamin K1 demonstrates a degradation rate constant of 7.63 day⁻¹ [13]. When exposed to weaker light sources such as room fluorescent light and natural daylight, the degradation rate constant decreases to 0.31 day⁻¹ [13]. The photodegradation mechanism involves charge transfer from the β,γ-double bond to the quinone moiety, initiating intramolecular proton transfer and leading to the formation of quinone methide diradicals [14].

Oxygen stability shows that vitamin K1 is slowly degraded by atmospheric oxygen, though this process occurs at a much slower rate compared to photodegradation [11]. The compound shows relatively good thermal stability and can withstand moderate heating without significant decomposition [11]. However, vitamin K1 is readily decomposed by alkaline conditions, making it incompatible with strong bases [11] [10]. The compound should be stored at 2-8°C in light-resistant containers, preferably sealed under inert gas atmosphere, where it maintains stability for up to 36 months [11].

Research has shown that various photoprotective agents can improve the photostability of vitamin K1. Para-aminobenzoic acid at 0.01% concentration has been found to improve photostability by 46-fold [12]. Other protective agents including DL-methionine and sodium metabisulfite have also demonstrated effectiveness in reducing photodegradation rates by 43.4% and 60.4% respectively under UV irradiation [13].

Analytical Chemistry Perspectives

The analytical characterization of vitamin K1 requires sophisticated instrumental techniques due to its low concentrations in biological samples and complex molecular structure.

Table 4: Analytical Chemistry - Spectroscopic Characteristics

| Technique | Key Values/Peaks |

|---|---|

| UV-Vis Absorption (petroleum ether) | 242, 248, 260, 269, 325 nm |

| Mass Spectrometry (M+) | 450 m/z |

| IR Spectroscopy (C=O stretch) | 1654 cm⁻¹ (neutral), 1495 cm⁻¹ (anion) |

| ¹³C NMR (C=O carbons) | 185.49, 184.55 ppm |

| ¹H NMR (aromatic protons) | 8.13, 7.73 ppm |

| Fluorescence (reduced form) | 450 nm (VK1⁻- ) |

| ESR (radical anion) | Stable radical formation |

High-performance liquid chromatography coupled with tandem mass spectrometry represents the gold standard for vitamin K1 quantification [15] [16] [17]. The LC-MS/MS methods typically employ electrospray ionization, though atmospheric pressure chemical ionization has also been successfully utilized [17] [18]. These methods can achieve detection limits as low as 0.05 ng/mL, which is essential for clinical applications where serum concentrations may be extremely low [17] [19].

The UV-visible absorption spectrum of vitamin K1 in petroleum ether shows characteristic maxima at 242, 248, 260, 269, and 325 nm [20]. These absorption bands are attributed to the conjugated naphthoquinone chromophore system. The mass spectrometric analysis yields a molecular ion peak at m/z 450, corresponding to the molecular weight of the compound [20].

Infrared spectroscopy provides valuable information about the functional groups present in vitamin K1. The carbonyl stretching vibrations appear at 1654 cm⁻¹ for the neutral quinone form and shift to 1495 cm⁻¹ upon reduction to the anionic form [21]. Nuclear magnetic resonance spectroscopy offers detailed structural information, with the carbonyl carbons appearing at 185.49 and 184.55 ppm in ¹³C NMR, while the aromatic protons resonate at 8.13 and 7.73 ppm in ¹H NMR [22].

Electrochemical analysis reveals that vitamin K1 undergoes reversible reduction to form stable radical anion species, which can be detected by electron spin resonance spectroscopy [23]. The reduced form exhibits fluorescence at 450 nm, providing an additional analytical tool for detection and quantification [23].

Sample preparation for vitamin K1 analysis typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction [15] [19]. Recent developments have shown that simple protein precipitation using isopropanol can achieve excellent recovery rates exceeding 90% while providing necessary dilution effects [19]. The analytical methods must account for matrix effects and ion suppression, which are commonly addressed through the use of stable isotope-labeled internal standards [15] [17].

Structure-Function Relationships

The molecular architecture of vitamin K1 directly correlates with its biological and chemical properties, establishing clear structure-function relationships that govern its behavior in various systems.

The naphthoquinone ring system serves as the functional core responsible for the compound's redox activity [24] [25] [26]. This 2-methyl-1,4-naphthoquinone moiety enables vitamin K1 to participate in electron transfer reactions, functioning as an electron acceptor in biological systems [27] [28]. The quinone ring can undergo reversible reduction to form semiquinone radical and hydroquinone species, which is essential for its role in various enzymatic processes [29] [27].

The phytyl side chain, consisting of four isoprene units with a total of 20 carbon atoms, provides the compound with its distinctive lipophilic character [24] [26]. This long aliphatic chain is responsible for the high LogP value (10.305) and determines the compound's membrane association properties [6]. The side chain contains multiple methyl branches and a single double bond in the E configuration, which influences both the molecule's conformation and its interactions with biological membranes [3] [28].

In photosynthetic systems, vitamin K1 functions as the secondary electron acceptor A1 in Photosystem I, where its positioning and orientation are precisely controlled by protein-quinone interactions [30] [28]. The structure-function relationship is evident in the way specific amino acid residues in the binding site modulate the redox potential of the quinone ring through hydrogen bonding and electrostatic interactions [30]. Site-directed mutagenesis studies have demonstrated that conservative substitutions of binding site residues can shift the phylloquinone redox potential by approximately 40 mV, directly affecting electron transfer kinetics [30].

The methyl group at position 2 of the naphthoquinone ring plays a crucial role in modulating the compound's photochemical behavior [14] [31]. Studies using phylloquinone analogues lacking this methyl group have shown upshifts in carbonyl stretching frequencies by approximately 6 cm⁻¹, indicating its influence on the electronic structure of the quinone system [21]. This structural modification affects both the ground state properties and the excited state dynamics of the molecule [14].

The β,γ-double bond in the isoprenoid side chain provides efficient deactivation pathways for photoexcited states, preventing potentially damaging intermolecular photoreactions [14] [31]. In polar solvents, this double bond facilitates intramolecular charge transfer processes that lead to the formation of quinone methide intermediates [14]. This structural feature contributes to the molecule's photostability mechanisms while also making it susceptible to light-induced degradation under certain conditions.

The overall molecular architecture of vitamin K1 represents an optimal balance between functional requirements and stability considerations. The rigid quinone ring provides the necessary redox chemistry, while the flexible side chain enables membrane insertion and proper positioning within protein complexes [24] [26]. The specific stereochemistry of the molecule, including the E configuration of the side chain double bond and the defined stereocenters, ensures proper binding and function in biological systems [1] [3].

Vitamin K1, also known as phylloquinone, serves as an essential cofactor in multiple biochemical processes, with its primary function being the activation of vitamin K-dependent proteins through gamma-carboxylation reactions [1] [2] [3]. The biochemical mechanism involves the conversion of specific glutamate residues to gamma-carboxyglutamate residues, a post-translational modification that is crucial for the biological activity of numerous proteins [1] [2] [3].

The fundamental biochemical function of vitamin K1 relies on its ability to exist in three distinct oxidation states: the quinone form (oxidized), the hydroquinone form (reduced), and the epoxide form [1] [4] [5]. The hydroquinone form represents the active cofactor state required for enzymatic reactions, while the quinone form is the predominant dietary form found in green plants [1] [6]. This redox cycling capability underlies the vitamin K cycle, a sophisticated cellular pathway that maintains the cofactor availability necessary for protein carboxylation [4] [5].

Vitamin K1 demonstrates specific enzymatic preferences compared to other vitamin K forms. Research indicates that vitamin K1 exhibits lower carboxylation activity than menaquinone-4 but higher activity than longer-chain menaquinones [1]. At physiological concentrations, vitamin K1 serves as an effective substrate for vitamin K epoxide reductase, though its reduction efficiency varies with concentration levels [1] [4].

The molecular mechanism of vitamin K1 function involves precise substrate recognition and binding interactions. Structural studies reveal that vitamin K1 binds to vitamin K epoxide reductase through specific amino acid residues, including phenylalanine 55, asparagine 80, and leucine 112, which stabilize the naphthoquinone head group and hydrophobic phytyl side chain [7] [8]. These interactions determine the enzyme's ability to process vitamin K1 through the recycling pathway effectively.

The Vitamin K Cycle

The vitamin K cycle represents a sophisticated biochemical pathway that ensures continuous availability of the reduced vitamin K hydroquinone cofactor necessary for gamma-carboxylation reactions [1] [4] [5]. This cyclic process involves the coordinated action of multiple enzymes and maintains vitamin K in its active form despite continuous oxidation during protein carboxylation [4] [9].

The cycle initiates with vitamin K hydroquinone serving as the cofactor for gamma-glutamyl carboxylase, which simultaneously converts glutamate residues to gamma-carboxyglutamate while oxidizing vitamin K hydroquinone to vitamin K epoxide [1] [4] [2]. This epoxide form must be reduced back to the quinone form by vitamin K epoxide reductase, completing the first reduction step of the cycle [1] [4] [5].

The second reduction step involves the conversion of vitamin K quinone to vitamin K hydroquinone, which can be accomplished through multiple pathways [4] [10] [11]. The primary pathway utilizes vitamin K epoxide reductase, which catalyzes both epoxide-to-quinone and quinone-to-hydroquinone reductions using the same active site cysteine residues [4] [12]. However, alternative pathways exist, including NAD(P)H quinone oxidoreductase 1 and the recently identified ferroptosis suppressor protein 1, which provides warfarin-resistant vitamin K reduction [13] [14].

The efficiency of the vitamin K cycle depends on the specific form of vitamin K involved. Vitamin K1 demonstrates optimal cycling efficiency at physiological concentrations, with maximal gamma-carboxylation observed at approximately 10 nanomolar concentrations [15]. The cycle maintains tight regulation through substrate availability and enzyme kinetics, ensuring adequate cofactor supply for essential protein modifications [4] [9].

Disruption of the vitamin K cycle occurs through anticoagulant medications such as warfarin, which inhibit vitamin K epoxide reductase and prevent the regeneration of active vitamin K hydroquinone [1] [4] [15]. This inhibition leads to the accumulation of undercarboxylated vitamin K-dependent proteins and serves as the basis for therapeutic anticoagulation [4] [15].

Gamma-Carboxylation Process

The gamma-carboxylation process represents one of the most unique post-translational modifications in biology, converting glutamate residues to gamma-carboxyglutamate through a complex enzymatic mechanism that requires vitamin K hydroquinone as an essential cofactor [1] [2] [3]. This reaction occurs exclusively in the endoplasmic reticulum and involves the coordinated action of gamma-glutamyl carboxylase with three co-substrates: vitamin K hydroquinone, carbon dioxide, and oxygen [1] [2] [3].

The enzymatic mechanism begins with the binding of vitamin K-dependent protein substrates to gamma-glutamyl carboxylase through recognition of specific propeptide sequences [2] [3] [16]. These propeptide regions, typically 18 amino acids in length, serve as targeting signals that direct the enzyme to modify specific glutamate residues within the gamma-carboxylation domain [2] [3]. The enzyme exhibits different affinities for various propeptides, with factor X showing high affinity, factor IX intermediate affinity, and protein C demonstrating lower affinity [2] [17].

The carboxylation reaction proceeds through a sophisticated coupling mechanism where vitamin K hydroquinone is deprotonated by the carboxylase, followed by oxygenation to form a strong alkoxide base [1] [2] [3]. This alkoxide intermediate possesses sufficient basicity to deprotonate the gamma-carbon of glutamate residues, creating a carbanion that readily reacts with carbon dioxide [1] [2] [3]. Simultaneously, vitamin K hydroquinone is oxidized to vitamin K epoxide, providing the thermodynamic driving force for the carboxylation reaction [1] [2] [3].

Recent structural studies have revealed the molecular details of this process, identifying key residues such as lysine 218 in gamma-glutamyl carboxylase that mediate vitamin K hydroquinone oxidation [16] [18]. The enzyme creates a sealed hydrophobic environment that protects the reactive alkoxide intermediate and guides its interaction with substrate glutamate residues [18]. This structural organization ensures efficient coupling between vitamin K oxidation and glutamate carboxylation in a 1:1 stoichiometric ratio [19].

The gamma-carboxylation process demonstrates remarkable processivity, with the enzyme remaining bound to its substrate protein while sequentially modifying multiple glutamate residues [2] [3] [20]. This processive mechanism ensures complete carboxylation of all target sites within a single binding event, maximizing the efficiency of protein activation [2] [3]. The number of gamma-carboxyglutamate residues introduced varies among different vitamin K-dependent proteins, ranging from 3 in osteocalcin to 16 in Gla-rich protein [21] [22].

Vitamin K-Dependent Proteins

Vitamin K-dependent proteins represent a diverse family of 17 identified proteins that require gamma-carboxylation for their biological functions [21] [22]. These proteins are classified into distinct categories based on their primary functions and tissue distribution, with hepatic proteins primarily involved in hemostasis and extrahepatic proteins serving roles in bone metabolism, vascular health, and cellular signaling [21] [22].

The hepatic vitamin K-dependent proteins include the procoagulant factors prothrombin, factor VII, factor IX, and factor X, which are essential for blood coagulation [23] [21]. These proteins contain 10-12 gamma-carboxyglutamate residues within their amino-terminal Gla domains, which enable calcium-dependent binding to phospholipid membranes at sites of vascular injury [23] [24]. The anticoagulant proteins protein C, protein S, and protein Z also belong to this hepatic group and serve regulatory functions in hemostasis [23] [21].

Extrahepatic vitamin K-dependent proteins demonstrate greater functional diversity and include osteocalcin, matrix Gla protein, growth arrest-specific protein 6, and Gla-rich protein [21] [22]. Osteocalcin, synthesized by osteoblasts, contains 3 gamma-carboxyglutamate residues and plays crucial roles in bone mineralization and metabolism [21] [22]. Matrix Gla protein, produced by vascular smooth muscle cells, contains 5 gamma-carboxyglutamate residues and functions as a potent inhibitor of vascular calcification [25] [21].

Growth arrest-specific protein 6 represents a unique vitamin K-dependent protein with 11-12 gamma-carboxyglutamate residues that regulates cell survival, apoptosis, and inflammation [21] [22]. This protein demonstrates particular importance in renal and cardiovascular health, with carboxylated forms providing protective effects against tissue injury [26] [22]. Gla-rich protein, containing 16 gamma-carboxyglutamate residues, serves as a calcification inhibitor in the cardiovascular system [21] [22].

The recently identified vitamin K-dependent proteins include periostin, periostin-like factor, proline-rich Gla proteins, and transmembrane Gla proteins [21] [22]. Periostin participates in bone formation, tissue remodeling, and cardiac function, though its specific vitamin K-dependent functions remain under investigation [22]. The transmembrane Gla proteins and proline-rich Gla proteins represent the newest additions to this family, with their biological functions still being characterized [21] [22].

The tissue distribution of vitamin K-dependent proteins correlates with their vitamin K form preferences. Hepatic proteins primarily utilize vitamin K1, reflecting the liver's role in vitamin K1 storage and metabolism [25] [21]. Extrahepatic proteins demonstrate preferential utilization of vitamin K2 forms, particularly menaquinone-4, which accumulates in peripheral tissues and supports local carboxylation processes [25] [21] [22].

Non-Carboxylation Dependent Functions

Beyond its well-established role in gamma-carboxylation, vitamin K1 exhibits several non-carboxylation dependent functions that contribute to cellular homeostasis and protection against oxidative stress [13] [27] [14]. These functions involve the redox properties of vitamin K1 and its ability to serve as a lipophilic antioxidant in cellular membranes [13] [27] [14].

The antioxidant properties of vitamin K1 stem from its hydroquinone form, which acts as a potent radical-trapping antioxidant capable of inhibiting lipid peroxidation [13] [27] [14]. Studies demonstrate that vitamin K1 hydroquinone effectively scavenges lipid peroxyl radicals and prevents the propagation of oxidative damage in cellular membranes [27] [14]. This antioxidant activity occurs independently of the gamma-carboxylation pathway and represents a distinct mechanism of cellular protection [13] [14].

Recent discoveries have revealed vitamin K1's role in ferroptosis suppression, a form of programmed cell death characterized by iron-dependent lipid peroxidation [13] [14]. The ferroptosis suppressor protein 1 reduces vitamin K1 to its hydroquinone form, which then functions as a potent inhibitor of phospholipid peroxidation [13] [14]. This pathway represents a non-canonical vitamin K cycle that operates independently of the traditional gamma-carboxylation cycle [14].

The antioxidant effectiveness of vitamin K1 depends on its concentration and the presence of reducing systems that maintain it in the hydroquinone form [27] [28]. In vitro studies show that vitamin K1 combined with dithiothreitol demonstrates significant inhibition of lipid peroxidation with an inhibitory concentration of approximately 0.2 micromolar [27]. This activity is abolished by warfarin and chloro-vitamin K, indicating dependence on the vitamin K cycle enzymes [27].

Vitamin K1 also participates in cellular energy metabolism through its interaction with the electron transport chain [29] [30]. NAD(P)H quinone oxidoreductase 1 catalyzes the reduction of vitamin K1, contributing to cellular antioxidant defense and quinone metabolism [29] [10] [11]. However, this enzyme shows relatively low affinity for vitamin K1 compared to other quinone substrates, suggesting a supplementary rather than primary role in vitamin K1 metabolism [10] [11].

The structure-activity relationships of vitamin K1's antioxidant function depend on the presence of the hydroquinone form and the phytyl side chain [27] [14]. The naphthoquinone head group provides the redox activity, while the hydrophobic side chain facilitates membrane integration and lipid radical scavenging [27] [14]. This dual structural requirement distinguishes vitamin K1 from other antioxidants and explains its specific effectiveness in membrane-associated oxidative processes [27] [14].

Cellular Mechanisms of Action

The cellular mechanisms underlying vitamin K1 action involve complex interactions between membrane-bound enzymes, substrate proteins, and regulatory factors that coordinate gamma-carboxylation with cellular metabolism [1] [4] [16]. These mechanisms operate primarily within the endoplasmic reticulum, where gamma-glutamyl carboxylase and vitamin K epoxide reductase form a functional complex that processes vitamin K-dependent proteins [1] [4] [12].

The initial cellular recognition of vitamin K-dependent proteins occurs through propeptide-mediated binding to gamma-glutamyl carboxylase [2] [3] [16]. These propeptide sequences contain conserved structural motifs that interact with specific regions of the carboxylase enzyme, creating high-affinity binding sites that facilitate substrate recognition [2] [3]. The binding affinity varies among different propeptides, with dissociation constants ranging from 1 nanomolar for factor X to 20 nanomolar for protein C [2] [17].

Structural studies reveal that propeptide binding induces conformational changes in gamma-glutamyl carboxylase that create the vitamin K-binding pocket and activate the enzyme [16] [18]. The enzyme adopts a transmembrane configuration with the active site positioned to interact with both the vitamin K cofactor and the substrate protein [16] [18]. This spatial organization ensures efficient coupling between vitamin K oxidation and glutamate carboxylation while maintaining the enzyme's membrane association [16] [18].

The cellular regulation of vitamin K1 metabolism involves multiple enzymatic pathways that maintain cofactor availability and respond to cellular demands [4] [9] [13]. The canonical vitamin K cycle operates through vitamin K epoxide reductase, which catalyzes both epoxide reduction and quinone reduction using the same active site [4] [12]. This dual functionality allows the enzyme to complete the full vitamin K recycling process while maintaining sensitivity to warfarin inhibition [4] [12].

Alternative cellular pathways provide warfarin-resistant vitamin K reduction through ferroptosis suppressor protein 1 and other reductases [13] [14]. These pathways become particularly important during oxidative stress or when the canonical cycle is inhibited, ensuring continued vitamin K1 availability for essential cellular functions [13] [14]. The discovery of these alternative pathways has revealed the redundancy built into vitamin K1 metabolism and explains the antidotal effects observed with high-dose vitamin K1 administration [13] [14].

The cellular localization of vitamin K1 metabolism involves specific membrane domains within the endoplasmic reticulum where gamma-glutamyl carboxylase and vitamin K epoxide reductase co-localize [1] [4] [12]. This spatial organization facilitates substrate channeling and ensures efficient cofactor utilization [1] [4]. The enzymes demonstrate distinct membrane topologies, with gamma-glutamyl carboxylase extending into the endoplasmic reticulum lumen and vitamin K epoxide reductase maintaining a more compact transmembrane structure [12] [7].

Purity

Physical Description

Solid

Color/Form

LIGHT-YELLOW SOLIDS OR OILS

Pale yellow oil or yellow crystals

Clear, yellow to amber, viscous, odourless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

9.3

Odor

Decomposition

Appearance

Melting Point

CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/

Storage

UNII

A034SE7857

MLF3D1712D

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 17 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 32 of 49 companies with hazard statement code(s):;

H413 (96.88%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

THE RATIONAL THERAPEUTIC USE OF VITAMIN K IS BASED ON ITS ABILITY TO CORRECT BLEEDING TENDENCY OR HEMORRHAGE ASSOC WITH ITS DEFICIENCY. A DEFICIENCY OF VITAMIN K & ITS ATTENDANT DEFICIENCY OF PROTHROMBIN & RELATED CLOTTING FACTORS CAN RESULT FROM INADEQUATE INTAKE, ABSORPTION, OR UTILIZATION OF VITAMIN, OR AS A CONSEQUENCE OF ACTION OF THE ACTION OF A VITAMIN K ANTAGONIST. /VITAMIN K/

BLEEDING THAT ACCOMPANIES OBSTRUCTIVE JAUNDICE OR BILIARY FISTULA RESPONDS PROMPTLY TO ADMINISTRATION OF VITAMIN K. ORAL PHYTONADIONE ADMIN WITH BILE SALTS IS BOTH SAFE AND EFFECTIVE AND SHOULD BE USED IN THE CARE OF THE JAUNDICED PATIENT, BOTH PREOPERATIVELY & POSTOPERATIVELY.

IF FOR SOME REASON ORAL ADMIN IS NOT FEASIBLE /IN TREATMENT OF OBSTRUCTIVE JAUNDICE OR BILIARY FISTULA/, A PARENTERAL PREPN SHOULD BE USED.

For more Therapeutic Uses (Complete) data for PHYTONADIONE (22 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

B02 - Antihemorrhagics

B02B - Vitamin k and other hemostatics

B02BA - Vitamin k

B02BA01 - Phytomenadione

Mechanism of Action

Vit k is necessary for formation of prothrombinogen & other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vit k/

In normal animals and man, phyltonadione ... /is/ virtually devoid of pharmacodynamic activity. In Animals and man deficient in vitamin k, the pharmacological action of vitamin k is identical to its normal physiological function, that is, to promote hepatic biosynthesis of prothrombin (factor ii), proconvertin (factor vii), plasma thromboplastin component (ptc, christmas factor, factor ix), and Stuart factor (factor x).

On the basis of studies of microsomal metabolism in vitro and studies in rats and mice in vivo, /it was suggested/ that vitamin K may be mutagenic by affecting the mixed-function oxidase system which metabolizes benzo(a)pyrene. Phylloquinone at a high concentration (200 umol/l) inhibited the conversion of benzo(a)pyrene to its more polar metabolites, ... . Paradoxically, at a lower concentration of phylloquinone (25 umol/l), ... the metabolism of benzo(a)pyrene was increased. In this system, therefore, .... phylloquinone could either potentiate or inhibit it, depending on the concentration. This overall weaker inhibitory effect of phylloquinone could be due to the low solubility of this lipophilic compound, but it is difficult to explain the mechanism of the enhanced metabolism of benzo(a)pyrene at lower concentrations of phylloquinone.

Impurities

Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer.

Other CAS

79083-00-4

84-80-0

12001-79-5

81382-12-9

Absorption Distribution and Excretion

Intravenous phylloquinone is 36% eliminated in the feces in 5 days and 22% recovered in urine in 3 days.

The steady state volume of distribution of phylloquinone is 20 ± 6 L in subjects who are also taking phenprocoumon therapy.

Intravenous phylloquinone is 90% cleared in 2 hours, and 99% cleared in 8 hours. A 10 mg intravenous dose of phylloquinone has a mean clearance of 91 ± 24 mL/min.

Little is known about the excretion of vitamin K. High fecal concentrations of vitamin K probably result from bacterial synthesis in the intestine.

Although the drug may be concentrated in the liver for a short time after absorption, only small amounts of phytonadione are stored in body tissues.

Phytonadione is absorbed from the GI tract only in the presence of bile salts. Radioisotope studies show that absorption occurs via intestinal lymph. There is some evidence that absorption of phytonadione across the GI mucosa is a saturable, energy-dependent process that occurs in the proximal small intestine.

Fat-soluble vit...k...absorbed from skin... /vit k/

For more Absorption, Distribution and Excretion (Complete) data for PHYTONADIONE (7 total), please visit the HSDB record page.

Metabolism Metabolites

...In experimental animals...phylloquinone...can be converted to more potent menaquinone series. Whether this can occur in man and of what significance these transformations are to action of phylloquinone...are still unknown.

In animals treated with warfarin, major fraction of phylloquinone is metabolized to phylloquinone oxide.

Phytonadione is rapidly metabolized to more polar metabolites, which are excreted in the bile and urine. The major urinary metabolites result from shortening of the side chain to five or seven carbon atoms, yielding carboxylic acids that are conjugated with glucuronate prior to excretion. Treatment with a coumarin-type anticoagulant results in a marked increase in the amount of phytonadione-2,3-epoxide in the liver and blood. Such treatment also increases the urinary excretion of phytonadione metabolites, primarily degradative products of phytonadione-2,3-epoxide. The biliary metabolites of phytonadione have not been identified.

The liver plays an exclusive role in the metabolic transformations leading to the elimination of vitamin K from the body. After intravenous doses of 45 ug to 1 mg (3)H-phylloquinone, about 20% of the radiolabel was excreted in the urine within three days, and 35-50% was excreted as metabolites in the feces via the bile.

Route of Elimination: Almost no free unmetabolized vitamin K appears in bile or urine.

Wikipedia

Asparagusic_acid

Drug Warnings

Maternal Medication usually Compatible with Breast-Feeding: K1 (vitamin): Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

A rare hypersensitivity-like reaction, which has occasionally resulted in death, has been reported after intravenous administration of phytonadione, especially when administration is rapid.

In newborns, especially premature infants, mendiol sodium diphosphate has been associated with hemolytic anemia, hyperbilirubinemia, and kernicterus because of immature hepatic function in these infants. There is less risk with phytonadione, unless high doses are given.

For more Drug Warnings (Complete) data for PHYTONADIONE (21 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Synthetically from 2-methyl-1,4-naphthoquinone and phytol.

The first syntheses and structural elucidation of phylloquinone were published in 1939 almost simultaneously by four groups. The starting materials were menadione or menadiol as the aromatic component and natural phytol or one of its derivatives. A breakthrough in commercial synthesis was achieved in the 1950s, when it was found that monoacylated menadiols (e.g. the monoacetate or the monobenzoate) could be used advantageously in the alkylation step and that natural phytol could be replaced by isophytol, which is easy to synthesize.

General Manufacturing Information

Vitamin K: INACTIVE

PHYLLOQUINONE IS FOUND IN PLANTS; IT IS ONLY NATURAL VIT K AVAIL FOR THERAPEUTIC USE.

SYNTH YIELDS MIXT OF CIS & TRANS ISOMERS OF WHICH TRANS FORM PREDOMINATES. COMMERCIAL PREPN MAY CONTAIN UP TO 20% OF CIS ISOMER.

METABOLIC STUDIES: SHEARER ET AL, BRIT J HAEMATOL 18, 297 (1970); 22, 579 (1972). CIS ISOMER HAS LITTLE, IF ANY, VIT K ACTIVITY: MATSCHINER ET AL, J NUTR 102, 625 (1972).

DRUGS WITH VIT K ACTIVITY MAY BE CHEMICALLY ASSAYED & DO NOT REQUIRE BIOASSAY. ...DETERMINATION OF VIT K CONTENT OF FOODS, ASSAY BASED UPON ABILITY OF PREPN TO INCR PROTHROMBIC LEVEL OF DEFICIENT CHICKS IS EMPLOYED.

For more General Manufacturing Information (Complete) data for PHYTONADIONE (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC International (1996) has developed a liquid chromatographic method with UV detection for the determination of phylloquinone in ready-to-feed milk-based infant formula.

AOAC Official Method 992.27: trans-Vitamin K1 (phylloquinone) in ready-to-feed milk-based infant formula; liquid chromatographic method.

Clinical Laboratory Methods

As a result of its high selectivity and sensitivity, high-performance liquid chromatography (HPLC) is the method of choice for the determination of phylloquinone and menaquinones in the blood, tissues, milk, and in foods. Various procedures for extraction and preliminary purification, normal or reversed-phase HPLC, and ultraviolet, electrochemical, and fluorescence detection (both after electrochemical or chemical reduction and after photochemical decomposition) of the vitamin K substances have been described. The detection limits for phylloquinone are in the range 25-500 pg, depending on the detection method used. ... Alternative methods are thin layer chromatography, high- performance thin layer chromatography and gas chromatography. The spectrophotometric, fluorimetric, and colorimetric methods previously used without chromatographic purification of the samples to be analysed are frequently less sensitive and less specific than HPLC, for instance allowing no distinction between phylloquinone and menaquinones.

Storage Conditions

The drug is photosensitive and must be protected from light at all times. Infusion solutions should be protected from light by wrapping the container with aluminum foil or other opaque material. Phytonadione tablets should be stored in well-closed, light-resistant containers.

Interactions

Requirements for vitamin K may be increased in patients receiving /broad-spectrum antibiotics, moxalactam, quinidine, quinine, high doses of salicylates, or antibacterial sulfonamides/.

Concurrent use /with dactinomycin/ may decrease the effects of vitamin K; evidence is inconclusive, observation of patients is recommended and a higher dose of vitamin K may be required. /Vitamin K/

Concurrent use /of coumarin- or indandione-derivative anticoagulants/ with vitamin K may decrease the effects of these anticoagulants as a result of increased hepatic synthesis of procoagulant factors. When reinstituting oral anticoagulant therapy after the administration of large doses of vitamin K, it may be necessary to temporarily increase the dose of the oral anticoagulant, or to use one such as heparin that acts on a different principle. /Vitamin K/

For more Interactions (Complete) data for PHYTONADIONE (18 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN QUINONE FORM

UNAFFECTED BY DIL ACIDS, DESTROYED BY ALKALI HYDROXIDES & REDUCING AGENTS

Phytonadione is stable to heat and moisture and may be autoclaved.

Dates

2: Rivosecchi RM, Kane-Gill SL, Garavaglia J, MacLasco A, Johnson H. The effectiveness of intravenous vitamin K in correcting cirrhosis-associated coagulopathy. Int J Pharm Pract. 2017 Feb 17. doi: 10.1111/ijpp.12355. [Epub ahead of print] PubMed PMID: 28211589.

3: Nannapaneni NK, Jalalpure SS, Muppavarapu R, Sirigiri SK. A sensitive and rapid UFLC-APCI-MS/MS bioanalytical method for quantification of endogenous and exogenous Vitamin K1 isomers in human plasma: Development, validation and first application to a pharmacokinetic study. Talanta. 2017 Mar 1;164:233-243. doi: 10.1016/j.talanta.2016.11.056. Epub 2016 Nov 25. PubMed PMID: 28107923.

4: March KL, Patel KS, Twilla JD. Attempted Suicide by Massive Warfarin Ingestion Conservatively Managed Using Phytonadione. Case Rep Hematol. 2016;2016:7095251. doi: 10.1155/2016/7095251. Epub 2016 Dec 4. PubMed PMID: 28044113; PubMed Central PMCID: PMC5164890.

5: Long J, Peng X, Luo Y, Sun Y, Lin G, Wang Y, Qiu Z. Treatment of a long-acting anticoagulant rodenticide poisoning cohort with vitamin K1 during the maintenance period. Medicine (Baltimore). 2016 Dec;95(51):e5461. doi: 10.1097/MD.0000000000005461. PubMed PMID: 28002326; PubMed Central PMCID: PMC5181810.

6: Lee H, Lee J, Choi K, Kim B. Development of isotope dilution-liquid chromatography/tandem mass spectrometry for the accurate determination of trans- and cis-vitamin K(1) isomers in infant formula. Food Chem. 2017 Apr 15;221:729-736. doi: 10.1016/j.foodchem.2016.11.112. Epub 2016 Nov 22. PubMed PMID: 27979265.

7: Wu YC, Chen CM, Kuo CJ, Lee JJ, Chen PC, Chang YC, Chen TH. Prevalence and molecular characterization of Clostridium difficile isolates from a pig slaughterhouse, pork, and humans in Taiwan. Int J Food Microbiol. 2017 Feb 2;242:37-44. doi: 10.1016/j.ijfoodmicro.2016.11.010. Epub 2016 Nov 12. PubMed PMID: 27870984.

8: Farley TM, Andreas EM. Reversal of anticoagulation with four-factor prothrombin complex concentrate without concurrent vitamin K (phytonadione) for urgent surgery in a patient at moderate-to-high risk for thromboembolism. BMJ Case Rep. 2016 Oct 27;2016. pii: bcr2016217092. doi: 10.1136/bcr-2016-217092. PubMed PMID: 27789547.

9: Sussmann RA, de Moraes MM, Cebrián-Torrejón G, Porta EO, Doménech-Carbó A, Yamaguchi LF, Katzin AM, Kato MJ. Stabilization and detection of hydrophylloquinone as di-O-methyl derivative. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Oct 15;1033-1034:368-71. doi: 10.1016/j.jchromb.2016.09.011. Epub 2016 Sep 8. PubMed PMID: 27631574.

10: Lim D, Melucci J, Rizer MK, Prier BE, Weber RJ. Detection of adverse drug events using an electronic trigger tool. Am J Health Syst Pharm. 2016 Sep 1;73(17 Suppl 4):S112-20. doi: 10.2146/ajhp150481. PubMed PMID: 27543596.

11: Shao J, Wu P, Wu J, Li M. [Mechanism of losartan suppressing vascular calcification in rat aortic artery]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2016 Aug;32(8):1060-4. Chinese. PubMed PMID: 27412937.

12: Campani V, Biondi M, Mayol L, Cilurzo F, Pitaro M, De Rosa G. Development of nanoemulsions for topical delivery of vitamin K1. Int J Pharm. 2016 Sep 10;511(1):170-7. doi: 10.1016/j.ijpharm.2016.07.004. Epub 2016 Jul 4. PubMed PMID: 27386792.

13: Tabassum R, Gupta BD. Simultaneous estimation of vitamin K1 and heparin with low limit of detection using cascaded channels fiber optic surface plasmon resonance. Biosens Bioelectron. 2016 Dec 15;86:48-55. doi: 10.1016/j.bios.2016.06.030. Epub 2016 Jun 11. PubMed PMID: 27318569.

14: Pyo SM, Meinke M, Klein AF, Fischer TC, Müller RH. A novel concept for the treatment of couperosis based on nanocrystals in combination with solid lipid nanoparticles (SLN). Int J Pharm. 2016 Aug 20;510(1):9-16. doi: 10.1016/j.ijpharm.2016.05.017. Epub 2016 Jun 2. PubMed PMID: 27265313.

15: Stumpf JL, Ciarkowski SL, Leja N, Jaynes EK. Phytonadione oral liquid. Am J Health Syst Pharm. 2016 Jun 15;73(12):858-61. doi: 10.2146/ajhp160049. PubMed PMID: 27261231.

16: Cunningham E. What Is Vitamin K2 and Does It Have an Impact on Bone Health? J Acad Nutr Diet. 2016 May;116(5):888. doi: 10.1016/j.jand.2016.03.003. PubMed PMID: 27126161.

17: Cafolla A, Gentili A, Cafolla C, Perez V, Baldacci E, Pasqualetti D, Demasi B, Curini R. Plasma Vitamin K1 Levels in Italian Patients Receiving Oral Anticoagulant Therapy for Mechanical Heart Prosthesis: A Case-Control Study. Am J Cardiovasc Drugs. 2016 Aug;16(4):267-74. doi: 10.1007/s40256-016-0169-0. PubMed PMID: 27084708.

18: Orlando A, Linsalata M, Russo F. Antiproliferative effects on colon adenocarcinoma cells induced by co-administration of vitamin K1 and Lactobacillus rhamnosus GG. Int J Oncol. 2016 Jun;48(6):2629-38. doi: 10.3892/ijo.2016.3463. Epub 2016 Mar 29. PubMed PMID: 27035094.

19: Wyskida K, Żak-Gołąb A, Wajda J, Klein D, Witkowicz J, Ficek R, Rotkegel S, Spiechowicz U, Kocemba Dyczek J, Ciepał J, Olszanecka-Glinianowicz M, Więcek A, Chudek J. Functional deficiency of vitamin K in hemodialysis patients in Upper Silesia in Poland. Int Urol Nephrol. 2016 May;48(5):765-71. doi: 10.1007/s11255-016-1255-6. Epub 2016 Mar 21. PubMed PMID: 27000106; PubMed Central PMCID: PMC4839038.

20: Ferland G, Doucet I, Mainville D. Phylloquinone and Menaquinone-4 Tissue Distribution at Different Life Stages in Male and Female Sprague-Dawley Rats Fed Different VK Levels Since Weaning or Subjected to a 40% Calorie Restriction since Adulthood. Nutrients. 2016 Mar 4;8(3):141. doi: 10.3390/nu8030141. PubMed PMID: 26959054; PubMed Central PMCID: PMC4808870.